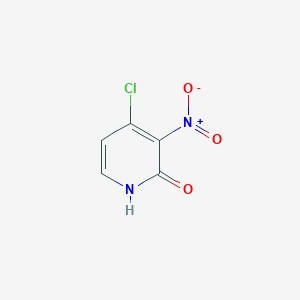

4-Chloro-2-hydroxy-3-nitropyridine

Übersicht

Beschreibung

4-Chloro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position, a hydroxyl group at the second position, and a nitro group at the third position. This compound is known for its yellow color and is insoluble in water . It finds applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydroxy-3-nitropyridine typically involves the chlorination of 2,4-dihydroxy-3-nitropyridine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out in an organic solvent such as acetonitrile, with benzyltriethylammonium chloride as a phase transfer catalyst. The mixture is heated to 60°C and then refluxed for an additional hour .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Ammonia or primary amines in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: 4-Amino-2-hydroxy-3-nitropyridine.

Reduction: 4-Chloro-2-amino-3-nitropyridine.

Oxidation: 4-Chloro-2-oxo-3-nitropyridine.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Role in Agrochemical Synthesis:

4-Chloro-2-hydroxy-3-nitropyridine serves as a crucial intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. Its stability and reactivity make it an effective building block for enhancing crop protection and yield.

Case Study:

A study demonstrated that derivatives of this compound exhibited potent herbicidal activity against several weed species, showcasing its potential in developing new agrochemical products .

Pharmaceutical Development

Antibacterial and Antifungal Properties:

The compound is integral in pharmaceutical research, particularly in developing drugs with antibacterial and antifungal properties. It contributes to the synthesis of active pharmaceutical ingredients (APIs) aimed at combating infections.

Data Table: Applications in Pharmaceuticals

| Application Area | Specific Uses | Example Compounds Developed |

|---|---|---|

| Antibacterial Agents | Synthesis of antibiotics | 4-Amino-2-hydroxy-3-nitropyridine |

| Antifungal Agents | Development of antifungal medications | Various nitropyridine derivatives |

| Drug Formulation | Enhancing drug stability and efficacy | Formulations containing nitropyridines |

Case Study:

Research indicated that compounds derived from this compound displayed significant activity against resistant strains of bacteria, highlighting its importance in modern pharmaceutical development .

Material Science

Development of Advanced Materials:

In material science, this compound is utilized for formulating advanced materials, including polymers and coatings that exhibit enhanced chemical resistance and durability.

Example Applications:

- Coatings for industrial applications

- Development of high-performance polymers

Analytical Chemistry

Reagent in Analytical Techniques:

this compound is employed as a reagent in various analytical methods, facilitating the detection and quantification of other substances within complex mixtures.

Common Techniques:

- Chromatography

- Spectrophotometry

Research in Organic Synthesis

Building Block for Organic Compounds:

This compound is a valuable building block in organic synthesis, enabling chemists to create a wide range of chemical structures with potential applications across multiple fields.

Chemical Reactions Involving this compound:

| Reaction Type | Description | Products |

|---|---|---|

| Substitution Reactions | Chlorine atom substitution by nucleophiles | 4-Amino-2-hydroxy-3-nitropyridine |

| Reduction Reactions | Nitro group reduction | 4-Chloro-2-amino-3-nitropyridine |

| Oxidation Reactions | Hydroxyl group oxidation | 4-Chloro-2-oxo-3-nitropyridine |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-hydroxy-3-nitropyridine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the nitro group makes it a good candidate for nucleophilic aromatic substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-hydroxy-3-nitropyridine can be compared with other nitropyridine derivatives such as:

4-Chloro-3-nitropyridine: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.

2-Chloro-4-nitropyridine: The position of the chlorine and nitro groups affects its reactivity and applications.

4-Hydroxy-3-nitropyridine: Lacks the chlorine atom, influencing its chemical behavior and uses.

The unique combination of functional groups in this compound makes it a valuable compound in various chemical processes and applications.

Biologische Aktivität

4-Chloro-2-hydroxy-3-nitropyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

This compound (CAS No. 165547-79-5) is a derivative of nitropyridine with the following molecular formula: and a molecular weight of approximately 175.56 g/mol. The compound can be synthesized through various methods, primarily involving the chlorination of 2-hydroxy-3-nitropyridine. The general synthetic route includes:

- Chlorination : Reacting 2-hydroxy-3-nitropyridine with chlorine or chlorinating agents.

- Purification : Crystallization or distillation to obtain pure this compound.

Biological Activity Overview

The biological activity of this compound encompasses several therapeutic areas:

1. Antimicrobial Activity

Nitro compounds, including this compound, exhibit potent antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. A study demonstrated that derivatives of nitropyridines showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 20 μM to 30 μM against Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anti-inflammatory Properties

Research indicates that nitro-containing compounds can modulate inflammatory responses. For instance, derivatives have shown potential in inhibiting inducible nitric oxide synthase (iNOS), a key enzyme in inflammation pathways. In vitro studies reported that certain derivatives exhibited IC50 values around 7.66 µM, suggesting strong anti-inflammatory potential .

3. Antitumor Activity

The compound has been investigated for its antitumor properties, particularly as a hypoxia-activated prodrug. Studies have indicated that compounds with nitro groups can selectively target hypoxic tumor cells, enhancing their therapeutic efficacy while minimizing effects on normal tissues .

Case Studies and Experimental Findings

The mechanisms underlying the biological activities of this compound are multifaceted:

- Electrophilic Attack : The presence of the nitro group enhances electrophilicity, facilitating nucleophilic attacks by biological targets.

- Reactive Oxygen Species (ROS) Generation : Reduction of the nitro group leads to the formation of ROS, which can induce oxidative stress in microbial and cancer cells.

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

Eigenschaften

IUPAC Name |

4-chloro-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIZCTHOMJXNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333951 | |

| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165547-79-5 | |

| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.